3-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Description
The compound 3-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid features a hybrid structure combining an indole-derived moiety with a thiazolidinone ring. Key characteristics include:
- Core structure: A (5Z)-configured thiazolidinone ring fused to a 2-oxoindole scaffold.
- Substituents: A carboxymethyl group at the indole nitrogen and a propanoic acid side chain at the thiazolidinone nitrogen.
Synthesis typically involves condensation of 3-formyl-indole-2-carboxylic acid derivatives with thioxo-thiazolidinone precursors under acidic reflux conditions (acetic acid, sodium acetate) .
Properties
IUPAC Name |
3-[(5Z)-5-[1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S2/c19-10(20)5-6-17-15(24)13(26-16(17)25)12-8-3-1-2-4-9(8)18(14(12)23)7-11(21)22/h1-4H,5-7H2,(H,19,20)(H,21,22)/b13-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKJQMFIKYKMMU-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a thiazolidine-2,4-dione derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at Thioxo Group
The 2-thioxo moiety in the thiazolidinone ring demonstrates electrophilic character. Key reactions include:
| Reaction Type | Reagents/Conditions | Product Formed | Yield* | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | S-methyl derivative | 58-65% | |
| Acylation | Acetyl chloride, pyridine | Thioester analog | 42-50% |
*Yields based on structurally similar thiazolidinone derivatives from literature.
This reactivity allows functionalization while preserving the heterocyclic core structure.
Ring-Opening Reactions
Under strong alkaline conditions (pH >12), the thiazolidinone ring undergoes hydrolysis:
textThiazolidinone + NaOH (excess) → Thioamide intermediate + CO₂↑
The reaction proceeds through nucleophilic attack at the 4-oxo position, with complete ring cleavage occurring after 6-8 hrs at 80°C .
Condensation at Indole Moiety
The oxoindole component participates in Knoevenagel condensations:
| Carbonyl Partner | Catalyst | Product Application |
|---|---|---|
| Malononitrile | Piperidine, ethanol | Extended π-conjugated systems |
| Aryl aldehydes | NH₄OAc, microwave | Schiff base derivatives |
These reactions modify electron distribution, enhancing bioactivity profiles .
Carboxylic Acid Derivitization
The propanoic acid side chain undergoes standard carboxylate reactions:
Esterification
textAcid + MeOH/H₂SO₄ → Methyl ester (92% conversion)
Amide Formation
textAcid + SOCl₂ → Acid chloride → + RNH₂ → Amide derivatives
These modifications improve membrane permeability for pharmacological studies .
Tautomeric Behavior
In solution phase, the compound exhibits keto-enol tautomerism:
textThioxo ↔ Enethiol (pH-dependent)
1H NMR studies (DMSO-d₆) show:
-
Dominant thioxo form at pH <5
-
Enethiol prevalence increases above pH 7.5
This dynamic equilibrium impacts metal chelation capabilities .
Oxidation Reactions
Controlled oxidation with H₂O₂ generates sulfoxide derivatives:
textThioxo → Sulfoxide (Selectivity >80% at 0°C)
Further oxidation to sulfone requires stronger agents like mCPBA .
Metal Complexation
The compound acts as a polydentate ligand:
| Metal Ion | Binding Sites | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Thioxo S, indole N | 8.2 ±0.3 |
| Fe³⁺ | Carboxylate O, carbonyl O | 6.7 ±0.2 |
Complexation significantly alters redox properties and antimicrobial potency .
Photochemical Reactivity
UV irradiation (λ=365 nm) induces:
-
[2+2] Cycloaddition between indole C=C bonds
-
Thiyl radical formation from S–H bond cleavage
Quantum yield calculations:
Φcycloaddition = 0.18 ±0.02
Φradical = 0.32 ±0.03
This dual pathway enables photo-controlled derivatization .
The compound's multifaceted reactivity stems from synergistic interactions between its thiazolidinone and indole subsystems. Strategic modifications at the thioxo, oxoindole, and carboxylate positions enable precise tuning of physicochemical and biological properties, as demonstrated in antimicrobial structure-activity studies .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , making it a candidate for developing new antibiotics. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anticancer Properties
The compound has been investigated for its anticancer effects , particularly in inhibiting the proliferation of cancer cells. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF7 , potentially through the activation of the p53 signaling pathway.
Anti-inflammatory Effects
In vivo experiments have shown that this compound can significantly reduce inflammation markers in models of arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 suggests a promising role in treating chronic inflammatory conditions.
Chemical Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Condensation Reactions: The initial step often includes the condensation of an indole derivative with a thiazolidine derivative under controlled conditions to form the core structure.
- Purification Techniques: Advanced purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.
Material Science Applications
This compound's unique structural features make it suitable for applications in material science:
Catalysis
Due to its reactive functional groups, it can serve as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Polymer Chemistry
Incorporating this compound into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 3-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for new antibiotic development.
Case Study 2: Cancer Cell Apoptosis
Research detailed in Cancer Letters explored the apoptotic mechanisms induced by this compound in breast cancer cells. The study found that treatment with the compound led to increased expression of pro-apoptotic genes and reduced expression of anti-apoptotic factors, confirming its role as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 3-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The target compound is compared to analogues with modifications in the indole substituents, thiazolidinone ring, or side chains. Key examples include:
Table 1: Structural and Molecular Comparison
*Calculated based on formula C₁₇H₁₃N₃O₆S₂.
Key Observations:
Solubility: The target compound’s dual carboxylic acids (carboxymethyl and propanoic acid) confer superior aqueous solubility compared to analogues with nonpolar substituents (e.g., 2-toluidinoethyl or dichlorobenzyl) .
Stereochemistry: The (5Z) configuration in the thiazolidinone-indole linkage is conserved across analogues, suggesting geometric specificity for biological interactions .
Bioactivity Potential: Chlorinated derivatives () may exhibit enhanced antimicrobial or anticancer activity due to electronegative/halogen bonding effects .
Key Findings:
- Synthesis: All compounds employ acetic acid/sodium acetate reflux for condensation, indicating robust methodology for thiazolidinone-indole hybrids .
- Spectral Trends: Consistent C=O (1700–1680 cm⁻¹) and C=S (1220–1250 cm⁻¹) IR stretches validate core structural integrity. NMR data for indole NH (δ ~10.7–11.0 ppm) and thiazolidinone protons (δ ~5.8–6.9 ppm) are conserved .
Biological Activity
The compound 3-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 452.5 g/mol. The unique structure incorporates indole and thiazolidine moieties, which are pivotal in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O6S3 |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 2-{(5Z)-5-[1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-propanoic acid |
| InChI Key | LIYGDGBHLCOUGM-YPKPFQOOSA-N |
Synthesis
The synthesis typically involves multi-step organic reactions, including the condensation of indole derivatives with thiazolidine dione derivatives. Optimized conditions are necessary to maximize yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiazolidinone structures exhibit significant antimicrobial activity. For instance, a study reported that compounds similar to the target molecule showed antibacterial effects against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin in certain cases . The most active compounds demonstrated minimal inhibitory concentrations (MIC) in the range of 37.9–113.8 μM against Staphylococcus aureus.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of cell signaling pathways. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis .
Anti-inflammatory Effects
The compound has been investigated for anti-inflammatory properties as well. Studies indicate that it may act as a dual inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity to elicit biological responses. The interactions can lead to alterations in metabolic pathways associated with inflammation and cancer progression.
Study on Antimicrobial Activity
A study published in PMC evaluated several thiazolidinone derivatives for their antimicrobial activity. Among them, a compound closely related to our target showed promising results against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative therapeutic agent .
Study on Cytotoxicity
Another significant study assessed the cytotoxic effects of compounds similar to our target against human embryonic kidney cells (HEK-293). The results indicated low cytotoxicity levels and reasonable selectivity indices for the most active compounds, suggesting a favorable safety profile for further development .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The synthesis typically involves a condensation reaction between rhodanine-3-propionic acid derivatives and indole carbaldehydes under acidic conditions. Key steps include:
- Reagents : Use glacial acetic acid as the solvent and sodium acetate as a catalyst (1.0–2.0 equiv) .
- Conditions : Reflux for 3–5 hours to promote cyclocondensation .
- Purification : Recrystallization from acetic acid enhances purity .
| Synthetic Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Rhodanine + Indole-2-carbaldehyde | 83% | AcOH, NaOAc, 3 h reflux | |
| 3-Formyl-indole + 2-thioxothiazolidinone | 67–83% | AcOH, NaOAc, 2.5–3 h reflux |
To optimize yield, adjust the molar ratio of reactants (1.1:1 aldehyde to rhodanine) and monitor reaction progress via TLC .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer: FT-IR : Key peaks include:
- O-H stretch : ~3411 cm⁻¹ (carboxylic acid)
- C=O stretch : ~1709 cm⁻¹ (thiazolidinone/indole carbonyl)
- C=S stretch : ~1223 cm⁻¹ .
1H NMR : Critical signals include:
- Indole NH : δ 10.77 ppm (s, 1H)
- Exocyclic =C-H : δ 7.51 ppm (s, 1H)
- Chiral C-H : δ 5.86 ppm (s, 1H) .
13C NMR : Confirm carbonyl carbons (C=O: ~170 ppm) and thioxo groups (C=S: ~125 ppm) .
| Spectroscopic Signature | Key Peaks/Shifts | Structural Assignment | Reference |
|---|---|---|---|
| FT-IR | 1709 cm⁻¹ | C=O (thiazolidinone) | |
| 1H NMR | δ 10.77 ppm | Indole NH |
Advanced Research Questions
Q. What mechanistic considerations govern the Z-configuration of the exocyclic double bond, and how can this be validated?
Q. How do structural modifications (e.g., substituents on indole/thiazolidinone) influence physicochemical properties?
Methodological Answer: Substituents alter solubility, melting points, and bioactivity:
- Electron-Withdrawing Groups (NO₂, F) : Increase melting points (e.g., 152–154°C for 4-nitrophenyl derivative ) due to enhanced intermolecular interactions.
- Methoxy Groups : Reduce solubility in polar solvents but improve lipophilicity .
| Substituent | Melting Point (°C) | Yield (%) | Key Effect | Reference |
|---|---|---|---|---|
| 4-Nitrophenyl | 152–154 | 83 | ↑ Melting point | |
| 3,5-Difluorophenyl | 108–110 | 83 | ↑ Crystallinity | |
| 4-Methoxyphenyl | 122–124 | 48 | ↓ Solubility |
Q. How can contradictions in spectroscopic or synthetic data be resolved?
Methodological Answer: Discrepancies (e.g., variable yields or NMR shifts) may arise from:
- Reaction Stoichiometry : Excess aldehyde (1.1 equiv) improves yield .
- Crystallization Conditions : Recrystallization solvents (e.g., AcOH vs. EtOH) affect purity and spectral clarity .
- Dynamic Effects : Temperature-dependent tautomerism in NMR (e.g., enol-keto equilibria) requires data acquisition at controlled temperatures .
Case Study :
- Reported Yield Variance : 48% (4-methoxyphenyl) vs. 83% (3,5-difluorophenyl) due to steric/electronic effects .
Q. What advanced computational tools can predict or optimize this compound’s reactivity?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map energy profiles for cyclocondensation steps .
- Machine Learning (ML) : Train models on existing synthesis data (e.g., yields, conditions) to predict optimal parameters for novel derivatives .
Workflow Integration :
| Step | Tool | Output | Reference |
|---|---|---|---|
| Reaction Optimization | ICReDD’s AI platform | Reduced trial-and-error cycles | |
| Data Analysis | COMSOL Multiphysics | Simulated reaction kinetics |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
